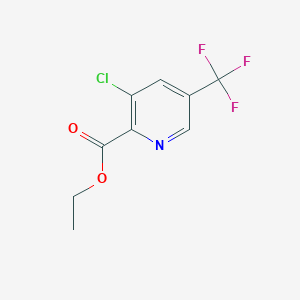

Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

Cat. No. B159365

M. Wt: 253.6 g/mol

InChI Key: COMQYNZHBCNPNW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06169183A

Procedure details

The reaction was carried out in a 100 ml stainless steel autoclave equipped with a magnetic stirring bar. The reagents were charged in a teflon liner in the following order: (1) ethanol (20 ml), (2) sodium acetate (1.70 g, 20 mmol), (3) 2,3-dichloro-5-trifluoromethylpyridine (2.16 g [97 percent], 10 mmol), (4)1,1′-bis(diphenylphosphino)ferrocene (166 mg, 0.30 mmol [3 mol percent]), and (5) palladium acetate (12 mg, 0.05 mmol [0.5 mol percent]). The air in the autoclave was replaced with carbon monoxide and the pressure adjusted to 15 bar. The reaction mixture was then heated to 80° C. (jacket temperature) and the reaction was carried out with stirring. After 5 hours, the reaction mixture was cooled to room temperature, filtered through celite, GC analysis indicated that the mixture consisted of 98 percent of ethyl 5-trifluoromethyl-3-chloropyridine-2-carboxylate. The mixture was concentrated under vacuum and the product was isolated by flash chromatography on silica gel eluting with ethyl acetate/hexane (1:4) affording 2.34 g (92 percent, <99 percent GC area percent). Other data concerning the product was:

[Compound]

Name

stainless steel

Quantity

100 mL

Type

reactant

Reaction Step One

[Compound]

Name

teflon

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

(4)1,1′-bis(diphenylphosphino)ferrocene

Quantity

166 mg

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O-:4])(=[O:3])[CH3:2].[Na+].ClC1[C:12]([Cl:13])=[CH:11][C:10]([C:14]([F:17])([F:16])[F:15])=[CH:9][N:8]=1.[C]=O.[CH2:20](O)[CH3:21]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[F:17][C:14]([F:15])([F:16])[C:10]1[CH:11]=[C:12]([Cl:13])[C:2]([C:1]([O:4][CH2:20][CH3:21])=[O:3])=[N:8][CH:9]=1 |f:0.1,5.6.7,^3:17|

|

Inputs

Step One

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

teflon

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

1.7 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

2.16 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=NC=C(C=C1Cl)C(F)(F)F

|

Step Five

[Compound]

|

Name

|

(4)1,1′-bis(diphenylphosphino)ferrocene

|

|

Quantity

|

166 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[C]=O

|

Step Seven

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O

|

Step Eight

|

Name

|

|

|

Quantity

|

12 mg

|

|

Type

|

catalyst

|

|

Smiles

|

C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a magnetic stirring bar

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture was cooled to room temperature

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through celite, GC analysis

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The mixture was concentrated under vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the product was isolated by flash chromatography on silica gel eluting with ethyl acetate/hexane (1:4)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

affording 2.34 g (92 percent, <99 percent GC area percent)

|

Outcomes

Product

Details

Reaction Time |

5 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

FC(C=1C=C(C(=NC1)C(=O)OCC)Cl)(F)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |